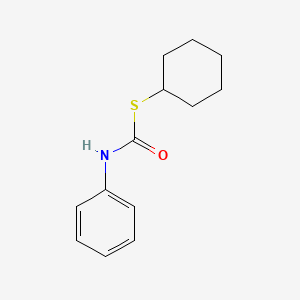
4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a carbon chain. The presence of the boron atom makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable alcohol under dehydrating conditions. One common method is the reaction of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with 1-methylheptanol in the presence of a dehydrating agent such as toluene or xylene. The reaction is usually carried out under reflux conditions to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron atom to a different oxidation state.
Substitution: The boron atom can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents such as halogens, alkyl halides, or organometallic compounds. These reactions are usually conducted under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, boronates, and various substituted organoboron compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.
科学研究应用
4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have enhanced properties for various industrial applications.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with other molecules through the boron atom. The boron atom can interact with nucleophiles, electrophiles, and other reactive species, facilitating various chemical transformations. In biological systems, the compound can target specific molecular pathways and enzymes, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-butyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane is unique due to its specific alkyl chain, which imparts distinct physical and chemical properties. This compound’s structure allows for unique reactivity and selectivity in chemical reactions, making it a valuable tool in organic synthesis and various scientific applications. Its ability to form stable complexes and participate in diverse chemical transformations sets it apart from other similar compounds.
属性
分子式 |
C14H29BO2 |
|---|---|
分子量 |
240.19 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-octan-2-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H29BO2/c1-7-8-9-10-11-12(2)15-16-13(3,4)14(5,6)17-15/h12H,7-11H2,1-6H3 |
InChI 键 |
GHWOAHGGMYAYEI-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


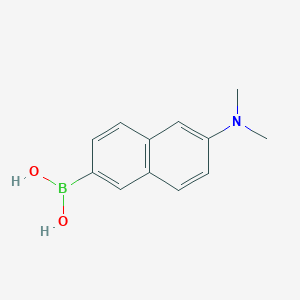
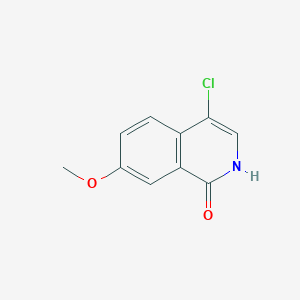
![1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone](/img/structure/B13993163.png)

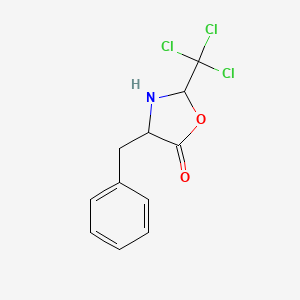
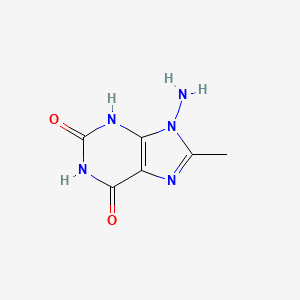

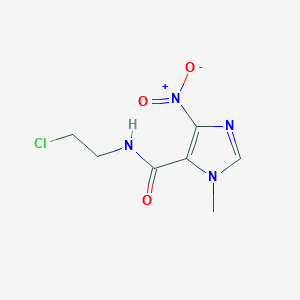
![4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine](/img/structure/B13993183.png)
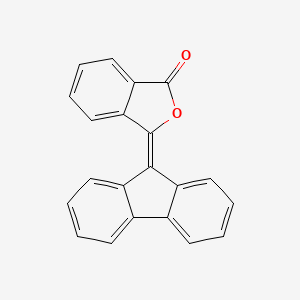
![5,14-Dihydronaphtho[2,3-b]phenazine-7,8,11,12-tetrone](/img/structure/B13993206.png)
![5-chloro-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B13993207.png)
![2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate](/img/structure/B13993215.png)
